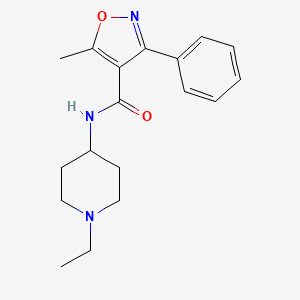
N-(1-ethyl-4-piperidinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
N-(1-ethyl-4-piperidinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as etomidate, is a potent intravenous anesthetic agent that is widely used in clinical and research settings. It was first synthesized in the 1960s and has since become an important tool in the study of anesthesia and related fields.
Wirkmechanismus
Etomidate acts on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting neural activity. Specifically, it binds to a specific site on the receptor known as the benzodiazepine site, which enhances the inhibitory effects of GABA. This leads to a decrease in neural activity and ultimately results in sedation and anesthesia.
Biochemical and Physiological Effects:
Etomidate has a number of biochemical and physiological effects on the body. In addition to its sedative and anesthetic effects, it can also cause muscle relaxation, respiratory depression, and a decrease in blood pressure. It has a short half-life and is rapidly metabolized by the liver, which makes it a useful agent for short-term anesthesia.
Vorteile Und Einschränkungen Für Laborexperimente
Etomidate has a number of advantages and limitations for use in lab experiments. One advantage is its rapid onset and short duration of action, which makes it useful for studying the effects of anesthesia on the brain. However, it can also cause respiratory depression and a decrease in blood pressure, which can complicate experiments. Additionally, N-(1-ethyl-4-piperidinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be expensive and difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of future directions for research on N-(1-ethyl-4-piperidinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is the development of new anesthetic agents that have similar effects but fewer side effects. Another area of interest is the use of N-(1-ethyl-4-piperidinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide as a tool to study the mechanisms of action of other drugs, such as opioids and benzodiazepines. Finally, there is ongoing research into the use of N-(1-ethyl-4-piperidinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in the treatment of various medical conditions, such as seizures and traumatic brain injury.
Wissenschaftliche Forschungsanwendungen
Etomidate is used in a variety of scientific research applications, including the study of anesthesia, neurophysiology, and pharmacology. It is often used as a reference compound in studies of other anesthetic agents, and its effects on the central nervous system have been extensively studied. Etomidate is also used as a tool to investigate the mechanisms of action of other drugs, such as opioids and benzodiazepines.
Eigenschaften
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-21-11-9-15(10-12-21)19-18(22)16-13(2)23-20-17(16)14-7-5-4-6-8-14/h4-8,15H,3,9-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQONCGRDEHYXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpiperidin-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4856167.png)
![5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856177.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4856185.png)

![N-{4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B4856196.png)
![2-(methylthio)-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4856202.png)
![N-(2,3-dimethylphenyl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4856208.png)

![2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4856227.png)
![N,N'-[(methylimino)di-3,1-propanediyl]bis(2-fluorobenzamide)](/img/structure/B4856228.png)
![3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4856235.png)
![3-chloro-N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4856240.png)
![methyl 3-({[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4856257.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4856262.png)